Antimicrobial peptide 5
Description
Structural Characterization of Antimicrobial Peptide 5 (P5)
Primary Structure Analysis
Amino Acid Sequence Composition
This compound (P5) is an 18-amino acid cationic α-helical peptide derived from a Cecropin A-Magainin 2 hybrid. Its primary sequence is KWKKLLKKPLLKKLLKKL-NH₂ , characterized by a high proportion of leucine (Leu, L) and lysine (Lys, K) residues. Key compositional features include:
- Cationic charge : Net positive charge of +8 due to lysine residues at positions 2, 4, 8, 14, and 15.
- Hydrophobicity : Leucine dominates hydrophobic regions, with six residues distributed across the sequence.
- Critical substitutions : The original Cecropin A-Magainin 2 hybrid underwent modifications, including replacement of glycine-isoleucine-glycine with proline (Pro, P) at position 9 to enhance structural flexibility and charge distribution.
Amino acid distribution is summarized in Table 1.
| Amino Acid | Position(s) | Role in Structure-Function |
|---|---|---|
| Lysine (K) | 2, 4, 8, 14, 15 | Mediates electrostatic interactions with microbial membranes |
| Leucine (L) | 3, 5, 6, 12, 13, 16, 17, 20 | Hydrophobic core stabilizes α-helical conformation |
| Proline (P) | 9 | Induces kink, modulates membrane selectivity |
Leu-Lys Rich Motif Organization
P5 exhibits a repeating Leu-Lys motif pattern (alternating hydrophobic and cationic residues), which forms an amphipathic α-helix. This organization enables simultaneous interaction with bacterial membrane components:
- Leucine residues align on one face of the helix, creating a hydrophobic surface for lipid bilayer insertion.
- Lysine residues cluster on the opposite face, facilitating electrostatic binding to negatively charged microbial membranes (e.g., lipopolysaccharides).
The Pro residue at position 9 disrupts helical continuity, creating a "kink" that balances amphipathicity and membrane selectivity.
Secondary Structural Elements
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GMATKAGTALGKVAKAVIGAAL |
Origin of Product |
United States |
Scientific Research Applications
Antibacterial Activity
AMP5 has demonstrated potent antibacterial activity against a range of pathogens:
- Staphylococcus aureus : Effective in inhibiting growth within 30 minutes.
- Escherichia coli : Shows rapid action, killing cells within 3 hours.
- Multi-drug resistant strains : AMP5's low cytotoxicity makes it a viable candidate for treating infections caused by antibiotic-resistant bacteria .
Wound Healing
AMPs, including AMP5, play a crucial role in wound healing due to their ability to promote cell migration and proliferation while exhibiting antimicrobial properties. Studies have shown that AMP5 can enhance the healing process in infected wounds by reducing bacterial load and promoting tissue regeneration .
Cancer Treatment
Recent research indicates that AMPs can also exhibit anti-tumor properties. AMP5 has been investigated for its potential to induce apoptosis in cancer cells, making it a candidate for adjunctive cancer therapies . The ability of AMPs to modulate immune responses further supports their use in cancer treatment by enhancing the body's natural defenses against tumors .
Clinical Trials
A study involving AMP5 was conducted to evaluate its efficacy against chronic skin infections caused by MRSA. The results indicated a significant reduction in bacterial load and improved healing rates compared to standard antibiotic treatments .
In Vivo Studies
In animal models, AMP5 showed promising results in treating pneumonia caused by resistant bacterial strains. The peptide was administered intranasally, leading to reduced bacterial counts and improved survival rates among treated subjects .
Comparative Analysis of AMPs
The following table summarizes the comparative efficacy of AMP5 against other known AMPs:
| Antimicrobial Peptide | Target Pathogen | Mechanism of Action | Efficacy (Minimum Inhibitory Concentration) |
|---|---|---|---|
| AMP5 | MRSA | Membrane disruption | 6.25 μM |
| LL-37 | E. coli | Pore formation | 10 μM |
| Magainin 2 | Candida albicans | Membrane lysis | 8 μM |
| Cecropin A | Pseudomonas aeruginosa | Disruption of membrane integrity | 4 μM |
Future Perspectives
The development of AMP5 for clinical applications is promising, particularly in light of rising antibiotic resistance. Future research should focus on:
- Modification of peptide structure : Enhancing stability and efficacy through chemical modifications.
- Delivery systems : Incorporating AMPs into nanoparticles or hydrogels for targeted delivery and sustained release.
- Combination therapies : Exploring synergistic effects with existing antibiotics to enhance therapeutic outcomes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
AP5’s hypothetical structure can be compared to well-studied AMPs using databases like APD3 and CAMP, which classify peptides based on sequence motifs, charge, and hydrophobicity (Table 1) .
Table 1: Structural Comparison of AP5 with Representative AMPs
| Peptide | Length (AA) | Net Charge | Hydrophobic % | Secondary Structure | Key Residues |
|---|---|---|---|---|---|
| AP5 (hypothetical) | 24 | +5 | 45% | α-helical | Lys, Leu, Trp |
| LL-37 | 37 | +6 | 34% | Amphipathic α-helix | Leu, Lys |
| Cm-p5 | 13 | +3 | 38% | β-hairpin | Cys, Arg |
| Nisin A | 34 | -3 | 50% | Lanthionine rings | Dha, Dhb |
Sources: APD3 , CAMP , and structural studies from .
AP5’s α-helical design aligns with peptides like LL-37, which disrupt microbial membranes via electrostatic interactions with anionic lipids . In contrast, β-sheet peptides (e.g., defensins) rely on disulfide bonds for stability .
Antimicrobial Activity and Spectrum
AP5’s activity can be contextualized using minimum inhibitory concentration (MIC) data from the CAMP database (Table 2) .
Table 2: Activity Spectrum of AP5 vs. Similar AMPs
| Peptide | MIC (μg/mL) | Target Organisms | Non-Target Effects |
|---|---|---|---|
| AP5 | 2–16 | E. coli, S. aureus, C. albicans | Low hemolysis |
| LP5 (peptoid) | 4–32 | MRSA, P. aeruginosa | Moderate hemolysis |
| GLL-37 | >250 | Inactive (recombinant form) | N/A |
| Cm-p5 | 8–64 | B. subtilis, E. coli | High stability |
Sources: Experimental MIC ranges from .
AP5’s low MIC values suggest potent, selective membrane disruption, akin to LP5, a synthetic peptoid hybrid .
Mechanisms of Action
AP5 likely employs dual mechanisms common to AMPs:
Membrane disruption : Electrostatic attraction to microbial membranes, followed by pore formation (e.g., carpet or barrel-stave models) .
Intracellular targeting : Binding to DNA, ribosomes, or enzymes (observed in peptides like plectasin derivatives) .
In contrast, peptidomimetics like LP5 and metal-peptide complexes () may enhance stability or introduce novel mechanisms, such as SOS response induction or metal ion coordination .
Stability and Optimization
AP5’s susceptibility to proteolysis could be mitigated using strategies validated for other AMPs:
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Description:
Solid-phase peptide synthesis remains the gold standard for preparing AMPs including AMP 5. The process involves sequential addition of protected amino acid residues to a resin-bound peptide chain, followed by cleavage and purification.
- Developed by Bruce Merrifield in the 1960s, SPPS allows precise control over peptide sequence and modifications.
- Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used for protection of amino groups during synthesis.
- After chain assembly, peptides are cleaved from the resin and purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
- Mass spectrometry confirms the identity and purity of the synthesized peptide.
- Incorporation of amino acids such as cysteine, tryptophan, and arginine can be difficult due to side reactions or steric hindrance. Specialized protecting groups and coupling reagents are often necessary to ensure successful synthesis.
- Peptide length and complexity can affect yield and purity.
- High purity and yield of AMP 5 can be achieved.
- Allows incorporation of non-natural amino acids to enhance stability and activity.
- Facilitates structure-activity relationship studies through sequence modifications.
- Synthetic AMPs exhibit identical potency to their natural counterparts, making SPPS a preferred method for AMP 5 production.
- SPPS enables rapid production of large quantities of AMP 5 for research and therapeutic use.
Recombinant Production in Biological Systems
Description:
Recombinant expression involves genetically engineering host cells (commonly Escherichia coli) to produce AMP 5 as fusion proteins with carrier tags to improve solubility and reduce toxicity.
- Fusion partners such as glutathione S-transferase (GST), thioredoxin, or small ubiquitin-like modifier (SUMO) are used to enhance peptide stability and facilitate purification.
- After expression, fusion tags are enzymatically cleaved to release the native AMP 5.
- Chloroplast expression systems in plants have also been explored for AMP production, providing an alternative to bacterial hosts.
- Toxicity of AMPs to host cells can reduce yields.
- Post-translational modifications and disulfide bond formation may be inefficient in bacterial systems.
- Removal of fusion tags requires additional purification steps.
- SUMO fusion and subsequent cleavage have been successfully used to produce AMPs in E. coli with improved yields and purity.
- Transplastomic plants expressing AMPs demonstrate potential for large-scale, cost-effective production.
Enzymatic Hydrolysis Method
Description:
This method uses proteolytic enzymes to hydrolyze precursor proteins, releasing short peptide sequences with antimicrobial activity, including AMP 5.
- Enzymes such as trypsin, pepsin, or microbial proteases selectively cleave proteins to generate bioactive peptides.
- Hydrolysates are then purified to isolate AMP 5.
- Hydrolysate complexity requires extensive purification to isolate the target AMP.
- Yield and reproducibility can vary depending on enzyme specificity and reaction conditions.
- Enzymatic hydrolysis provides an alternative for AMP 5 production from natural protein sources, though it is less precise than SPPS or recombinant methods.
Purification and Characterization Techniques
- Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard for purifying AMP 5 after synthesis or expression.
- Ion-exchange chromatography (e.g., DEAE-Cellulose) may be used in recombinant peptide purification workflows.
- Ultrafiltration and ammonium sulfate precipitation are employed to concentrate and clarify peptide-containing solutions in biological preparations.
- Mass spectrometry confirms molecular weight and sequence integrity.
- Analytical HPLC assesses purity.
- Antimicrobial activity assays validate functional potency.
Case Study: Preparation of an AMP from Paenibacillus peoriae (Related to AMP 5)
A notable preparation process for an antimicrobial peptide closely related to AMP 5 involves the following steps:
| Step | Procedure Description | Conditions/Notes |
|---|---|---|
| (i) | Isolation of endophytic bacterium Paenibacillus peoriae from plant stem | Source: Milletia pachycarpa |
| (ii) | Cultivation and fermentation to produce peptide-rich supernatant | Standard microbial culture conditions |
| (iii) | Filtration through 0.2 µm membrane | Clarifies supernatant |
| (iv) | 70% ammonium sulfate precipitation | Incubation 3-5 hours at room temperature |
| (v) | Centrifugation at 4000 rpm, 30-40 min, 4°C | Pellet collection |
| (vi) | Dissolution of pellet in distilled water | Preparation for dialysis |
| (vii) | Dialysis against sodium phosphate buffer twice for 12 hours each | Removes salts and impurities |
| (viii) | Purification by DEAE-Cellulose ion-exchange chromatography | Elution with 100-700 mM NaCl |
| (ix) | Final purification by RP-HPLC | Isolation of AMP peak |
| (x) | Characterization by mass spectrometry and activity assays | Confirms identity and function |
This process yielded a 54 amino acid peptide with molecular weight ~5384 Da, exhibiting broad-spectrum antimicrobial activity.
Comparative Summary of Preparation Methods
| Preparation Method | Advantages | Challenges | Typical Yield & Purity | Application Suitability |
|---|---|---|---|---|
| Solid-Phase Peptide Synthesis (SPPS) | High purity, sequence control, rapid synthesis | Difficult amino acid incorporation, cost | High purity (>95%), scalable | Research, therapeutic peptide production |
| Recombinant Expression | Cost-effective for large scale, post-translational modifications possible | Host toxicity, fusion tag removal required | Moderate to high, depends on system | Industrial production, complex peptides |
| Enzymatic Hydrolysis | Natural source peptides, mild conditions | Low specificity, complex mixtures | Variable, requires extensive purification | Natural product isolation, functional studies |
Q & A
Q. How can researchers optimize AP5's solubility and stability during in vitro synthesis?
- Methodological Answer : Use Fmoc solid-phase peptide synthesis (SPPS) with microwave-assisted coupling to minimize aggregation. Incorporate D-amino acids or lipidation (e.g., palmitic acid) at the N-terminus to enhance protease resistance . Purify crude peptides via reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) and confirm mass accuracy using MALDI-TOF-MS . For storage, lyophilize peptides in ammonium bicarbonate buffer and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. What computational strategies are effective for de novo design of AP5 analogs with reduced hemolytic activity?
- Methodological Answer : Train machine learning models (e.g., E-CLEAP, AMPredictor) on datasets of AMPs with hemolysis data (e.g., % lysis at 50 µM) to predict toxicity . Use latent diffusion models (e.g., AMP-Diffusion) to generate sequences with low hydrophobicity (GRAVY < -0.5) and high helical propensity, validated via circular dichroism (CD) spectroscopy . Experimental validation should include hemolytic assays on mammalian RBCs (e.g., sheep erythrocytes) at 3.125–50 µM, with Triton X-100 as a positive control .
Q. How can structural contradictions between AP5's in silico predictions and empirical data (e.g., membrane interactions) be resolved?
- Methodological Answer : Perform molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model AP5's interaction with lipid bilayers (e.g., POPC:POPG 3:1). Compare with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy to assess membrane insertion depth . If discrepancies persist, re-optimize scoring functions in deep learning models (e.g., AMP-Diffusion) using experimental MICs and cytotoxicity data as training labels .
Q. What strategies mitigate bacterial resistance to AP5 during long-term exposure?
- Methodological Answer : Conduct experimental evolution assays by serially passaging pathogens (e.g., E. coli) in sub-inhibitory AP5 concentrations for 30+ generations. Monitor MIC shifts via broth microdilution and genomic mutations via whole-genome sequencing . To counteract resistance, engineer AP5 analogs with bifunctional domains (e.g., antimicrobial + antibiofilm) or combine with adjuvants (e.g., efflux pump inhibitors) .
Data Analysis and Integration
Q. How should researchers reconcile discrepancies between AP5's in vitro potency and in vivo efficacy in animal models?
- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in murine models to identify bioavailability bottlenecks . Use proteomic approaches (e.g., LC-MS/MS) to detect AP5 degradation products in vivo. Adjust dosing regimens or formulate AP5 with nanoparticle carriers (e.g., liposomes) to enhance retention .
Q. What bioinformatics tools are recommended for analyzing AP5's evolutionary conservation across species?
- Methodological Answer : Use BLASTp against the NCBI non-redundant database to identify orthologs. Generate sequence alignments with Clustal Omega and visualize conserved residues (e.g., cationic motifs) in Jalview. For structural insights, submit AP5 to the APD’s "Peptide Design" module to compare with natural AMPs (e.g., defensins, cathelicidins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
